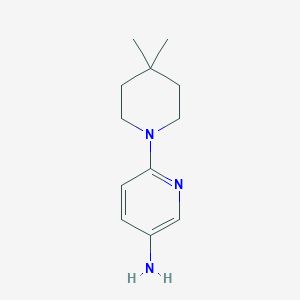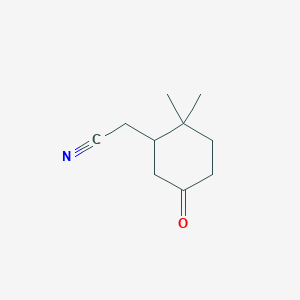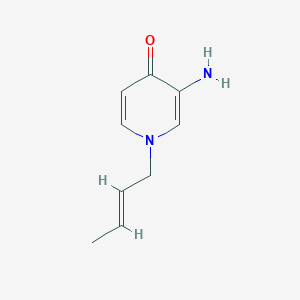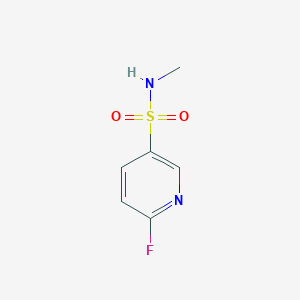amine](/img/structure/B13300509.png)
[(2,6-Difluorophenyl)methyl](3-methylbutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Difluorophenyl)methylamine is an organic compound with the molecular formula C12H17F2N. It is characterized by the presence of a difluorophenyl group attached to a methylbutylamine chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)methylamine typically involves the reaction of 2,6-difluorobenzyl chloride with 3-methylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2,6-Difluorophenyl)methylamine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Difluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
(2,6-Difluorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2,6-Difluorophenyl)methylamine involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,6-Dichlorophenyl)methylamine
- (2,6-Dibromophenyl)methylamine
- (2,6-Dimethylphenyl)methylamine
Uniqueness
(2,6-Difluorophenyl)methylamine is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .
Eigenschaften
Molekularformel |
C12H17F2N |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
N-[(2,6-difluorophenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-9(2)6-7-15-8-10-11(13)4-3-5-12(10)14/h3-5,9,15H,6-8H2,1-2H3 |
InChI-Schlüssel |
HSXQJQBGDJGLPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNCC1=C(C=CC=C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


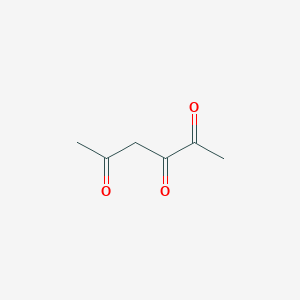
![1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13300453.png)
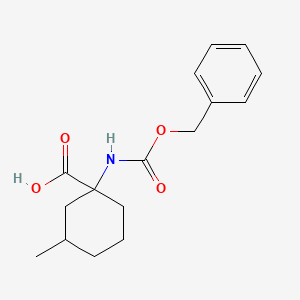
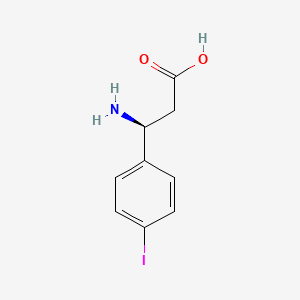
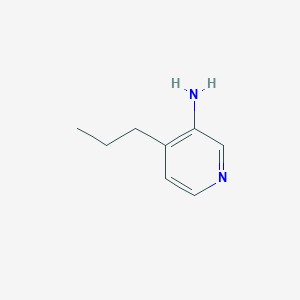
![2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13300476.png)
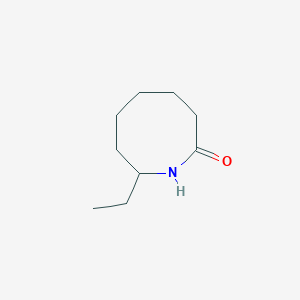
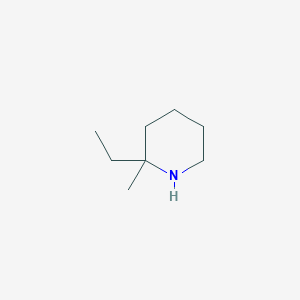
![2-Cyanospiro[3.4]octane-2-carboxylic acid](/img/structure/B13300490.png)
